An In-depth Technical Guide to Methyl Tetrahydro-2H-pyran-3-carboxylate
An In-depth Technical Guide to Methyl Tetrahydro-2H-pyran-3-carboxylate
Introduction: The Strategic Importance of Methyl Tetrahydro-2H-pyran-3-carboxylate in Modern Synthesis
Methyl tetrahydro-2H-pyran-3-carboxylate, bearing the CAS Number 18729-20-9 , is a pivotal cyclic ester that has garnered significant attention within the realms of pharmaceutical and fine chemical synthesis.[1][2] Its tetrahydropyran (THP) core is a privileged scaffold, frequently encountered in a vast array of biologically active natural products and synthetic drugs.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this versatile building block, delving into its chemical properties, synthesis methodologies, and strategic applications, with a particular focus on leveraging its structural attributes for the efficient construction of complex molecular architectures.
The intrinsic value of methyl tetrahydro-2H-pyran-3-carboxylate lies in its stereochemical potential and the synthetic handles it offers. The ester functionality can be readily transformed into a variety of other functional groups such as carboxylic acids, alcohols, amides, and thioesters, while the cyclic ether motif imparts specific conformational constraints and physicochemical properties to the parent molecule.[1] These features make it an invaluable chiral synthon for the stereocontrolled synthesis of intricate target molecules.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of methyl tetrahydro-2H-pyran-3-carboxylate is fundamental for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 18729-20-9 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 183°C at 760 mmHg | [6] |
| Flash Point | 69°C | [6] |
| Storage | Stable under dry, room-temperature conditions. | [1] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), and a series of multiplets in the upfield region corresponding to the diastereotopic methylene and methine protons of the tetrahydropyran ring. The chemical shifts and coupling constants of these ring protons are highly dependent on their stereochemical environment.
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the ester carbonyl carbon at approximately 170-175 ppm, a peak for the methoxy carbon around 52 ppm, and several signals in the aliphatic region for the carbons of the tetrahydropyran ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching vibrations of the ether and ester functionalities will appear in the 1250-1000 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 144, along with characteristic fragmentation patterns of cyclic ethers and esters.
Synthesis of Methyl Tetrahydro-2H-pyran-3-carboxylate: Strategies and Mechanisms
The synthesis of tetrahydropyran derivatives can be approached through various strategic disconnections. For methyl tetrahydro-2H-pyran-3-carboxylate, methods involving intramolecular cyclization are particularly prevalent.
Organocatalytic Domino Reactions: An Efficient and Stereoselective Approach
Recent advancements in organocatalysis have provided elegant and highly efficient routes to functionalized tetrahydropyrans.[1] A notable strategy involves a domino Michael-hemiacetalization reaction.[7] This approach offers excellent control over stereochemistry, which is crucial for applications in drug discovery.
Conceptual Workflow for Organocatalytic Synthesis:
Figure 1: Conceptual workflow of an organocatalytic domino reaction for the synthesis of tetrahydropyran derivatives.
Experimental Protocol: Organocatalytic Synthesis of a Functionalized Tetrahydropyran Derivative
The following is a generalized protocol based on the principles of organocatalytic domino reactions for the synthesis of substituted tetrahydropyrans, which can be adapted for the synthesis of methyl tetrahydro-2H-pyran-3-carboxylate precursors.[7]
-
Reactant Preparation: To a solution of the 1,3-dicarbonyl compound (e.g., a β-ketoester, 1.0 equiv) in a suitable solvent (e.g., toluene, 0.5 M), add the α-hydroxymethyl nitroalkene (1.2 equiv).
-
Catalyst Addition: Add the chiral organocatalyst (e.g., a thiourea-based catalyst, 10-20 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyran derivative.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity. The diastereomeric and enantiomeric excess can be determined by chiral HPLC or NMR analysis of diastereomeric derivatives.
The causality behind this experimental design lies in the ability of the bifunctional organocatalyst to co-activate both the nucleophile (1,3-dicarbonyl compound) and the electrophile (nitroalkene) through hydrogen bonding interactions, thereby facilitating the initial Michael addition in a stereocontrolled manner. The resulting intermediate then undergoes a spontaneous or base-catalyzed intramolecular hemiacetalization to form the tetrahydropyran ring.
Applications in Drug Development and Medicinal Chemistry
The tetrahydropyran motif is a cornerstone in the design of numerous therapeutic agents due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Methyl tetrahydro-2H-pyran-3-carboxylate serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.
Role as a Chiral Building Block in Natural Product Synthesis
Many complex natural products with potent biological activities, such as antiproliferative and antimicrobial agents, contain the tetrahydropyran ring system.[3] The stereoselective synthesis of these natural products often relies on the use of chiral building blocks like derivatives of methyl tetrahydro-2H-pyran-3-carboxylate.[5] For instance, the synthesis of neopeltolide, a marine macrolide with significant antiproliferative activity, has been a target for many synthetic groups, with various strategies employed for the construction of its embedded tetrahydropyran ring.[3]
Logical Relationship in Natural Product Synthesis:
Figure 2: The strategic role of methyl tetrahydro-2H-pyran-3-carboxylate in the synthesis of complex natural products.
Precursor for the Synthesis of Novel Therapeutic Agents
Beyond natural product synthesis, methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives are employed in the discovery of novel small molecule drugs. The tetrahydropyran scaffold can act as a bioisostere for other cyclic systems, offering a means to modulate the pharmacological profile of a lead compound. The ability to introduce diverse substituents onto the tetrahydropyran ring allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[13] For example, derivatives of tetrahydropyran have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[1][13]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of methyl tetrahydro-2H-pyran-3-carboxylate is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be adapted for the analysis of methyl tetrahydro-2H-pyran-3-carboxylate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For mass spectrometry detection, a volatile buffer like formic acid can be added.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the ester chromophore has low UV absorbance).
-
Sample Preparation: Prepare a solution of methyl tetrahydro-2H-pyran-3-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.
This self-validating system should include the analysis of a blank (mobile phase) and a standard of known purity to ensure the accuracy of the results.
Conclusion and Future Perspectives
Methyl tetrahydro-2H-pyran-3-carboxylate is a demonstrably valuable and versatile building block in modern organic synthesis. Its utility in the stereoselective construction of the ubiquitous tetrahydropyran ring system makes it a key resource for researchers in drug discovery and natural product synthesis. The continued development of efficient and enantioselective synthetic routes to this and related compounds will undoubtedly fuel further innovation in medicinal chemistry. As the demand for structurally complex and stereochemically defined molecules grows, the strategic importance of chiral synthons like methyl tetrahydro-2H-pyran-3-carboxylate is set to increase, paving the way for the discovery of the next generation of therapeutic agents.
References
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Lee, H., & Lee, C. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(9), 509. [Link]
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Wikipedia. (2023). Tetrahydropyran. [Link]
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MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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PubMed Central. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]
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SIELC Technologies. (2018). Methyl 2-oxo-2H-pyran-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2024). Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. Retrieved from [Link]
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Arabian Journal of Chemistry. (2016). Synthesis and biological activities of some fused pyran derivatives. [Link]
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PubMed Central. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
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MDPI. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, Structure and In Silico Evaluation of Biological Activity. [Link]
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ResearchGate. (n.d.). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and 6-(aryl/heteroaryl)pyridazinone skeleton. Retrieved from [Link]
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